2-Piperidinemethanol

Catalog No.
S704769
CAS No.
3433-37-2
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinemethanol

CAS Number

3433-37-2

Product Name

2-Piperidinemethanol

IUPAC Name

piperidin-2-ylmethanol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2

InChI Key

PRAYXGYYVXRDDW-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CO

Synonyms

2-(Hydroxymethyl)piperidine

Canonical SMILES

C1CCNC(C1)CO

Synthesis

2-Piperidinemethanol can be synthesized through various methods, with the most common approach involving the reaction between piperidine and formaldehyde in the presence of an alkali metal catalyst like sodium hydroxide (NaOH) []. This reaction yields the desired product with good efficiency and is often favored due to its simplicity and readily available starting materials. However, alternative methods utilizing different catalysts or reaction conditions have also been reported in scientific literature [].

Applications in Organic Synthesis

-Piperidinemethanol serves as a valuable building block in organic synthesis due to its functional group versatility. The presence of both a hydroxyl group (-OH) and a secondary amine (N) allows for participation in various reactions, enabling the construction of more complex molecules. Here are some specific examples:

  • Preparation of Heterocyclic Compounds: 2-Piperidinemethanol is a versatile precursor for the synthesis of diverse heterocyclic compounds, including pyridines, oxazines, and thiazines [, ]. These heterocyclic structures often exhibit interesting biological properties and find applications in medicinal chemistry and materials science.
  • Asymmetric Catalysis: The chiral environment of 2-piperidinemethanol, with its asymmetric carbon atom, makes it a potential candidate for the development of chiral catalysts. These catalysts play a crucial role in asymmetric synthesis, allowing for the selective production of enantiopure molecules, which are essential in various fields, including drug discovery and materials development [].

Other Potential Applications

  • Material Science: The unique properties of 2-piperidinemethanol, such as its ability to form hydrogen bonds, could potentially be utilized in the development of new materials with specific functionalities [].
  • Medicinal Chemistry: The presence of the piperidine ring, a common structural motif found in many biologically active molecules, suggests that 2-piperidinemethanol could serve as a starting point for the design and development of novel drugs [].

2-Piperidinemethanol is an organic compound with the molecular formula C₆H₁₃NO. It features a piperidine ring with a hydroxymethyl group attached at the second position. This compound is characterized by its liquid state, typically appearing as a colorless to pale yellow liquid, and has a molecular weight of approximately 115.1735 g/mol . The compound is known for its basicity, attributed to the nitrogen atom in the piperidine ring, which can participate in proton transfer reactions.

Due to the limited research available, the specific mechanism of action of 2-Piperidinemethanol remains unknown. However, its structural similarity to known biologically active molecules containing the piperidine ring suggests potential applications. The piperidine ring is a common scaffold found in various drugs, including some antihistamines and antidepressants []. 2-Piperidinemethanol might interact with similar biological targets, but further research is needed to explore this possibility.

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxymethyl group can be substituted by various electrophiles, leading to derivatives that may have different biological or chemical properties.
  • Dehydration Reactions: Under acidic conditions, 2-piperidinemethanol can lose water to form 2-piperidone, a cyclic ketone.
  • Oxidation: The alcohol group can be oxidized to form 2-piperidinone or other carbonyl compounds, depending on the oxidizing agent used.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in various applications.

Research indicates that 2-piperidinemethanol exhibits several biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of 2-piperidinemethanol possess antimicrobial activity against various pathogens, making them candidates for pharmaceutical development.
  • Neuroactivity: Compounds related to piperidine structures are often studied for their neuroactive properties, potentially influencing neurotransmitter systems .
  • Analgesic Effects: There is evidence suggesting that certain analogs may have analgesic effects, although further research is needed to clarify these findings.

Several methods exist for synthesizing 2-piperidinemethanol:

  • Reduction of 2-Piperidone: This method involves reducing 2-piperidone using reducing agents like sodium borohydride or lithium aluminum hydride.
    text
    C5H9NO + H2 → C6H13NO
  • Hydroxymethylation of Piperidine: Piperidine can be reacted with formaldehyde in the presence of an acid catalyst to introduce the hydroxymethyl group.
  • Direct Alkylation: Using alkyl halides in the presence of a base can yield 2-piperidinemethanol from piperidine.

These methods provide flexibility in synthesizing this compound and its derivatives for various applications.

2-Piperidinemethanol finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for use as potential drugs due to their biological activity.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals.
  • Research Chemicals: Used in laboratories for research purposes, particularly in medicinal chemistry and organic synthesis.

Interaction studies involving 2-piperidinemethanol focus on its reactivity with biological targets and other chemical species:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes can reveal its potential as a therapeutic agent.
  • Receptor Binding Studies: Understanding how 2-piperidinemethanol binds to specific receptors may elucidate its neuroactive properties.
  • Toxicological Assessments: Evaluating the safety profile through interaction studies helps determine any adverse effects associated with exposure.

Several compounds share structural similarities with 2-piperidinemethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-PiperidoneC5H9NOKetone derivative; used in synthesis of opioids
1-Methyl-2-piperidinemethanolC7H15NOMethylated version; exhibits similar properties
N-MethylpiperidineC6H13NBasic amine; used as a solvent and reagent

Uniqueness of 2-Piperidinemethanol

What sets 2-piperidinemethanol apart is its dual functional group (amine and alcohol), which allows for diverse reactivity patterns not found in simpler piperidine derivatives. This unique structure enables it to participate in both nucleophilic and electrophilic reactions, expanding its utility in synthetic and medicinal chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3433-37-2

Dates

Modify: 2023-08-15

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